N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
“N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” is a complex organic compound that belongs to the class of benzothienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and benzothienopyrimidine precursors. Common synthetic routes may involve:
Condensation Reactions: Combining 4-methoxyphenyl derivatives with benzothienopyrimidine precursors under acidic or basic conditions.
Oxidation and Reduction: Using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride to achieve the desired oxidation state.
Substitution Reactions: Introducing the sulfanyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, pressure, and reaction time to maximize yield and purity. Catalysts and solvents may also be used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
“N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, benzothienopyrimidines are studied for their potential as enzyme inhibitors. This compound may exhibit inhibitory activity against specific enzymes, making it a candidate for drug development.
Medicine
Medicinally, compounds with similar structures have shown promise in treating diseases such as cancer, inflammation, and infectious diseases. Research may focus on evaluating the pharmacological properties of this compound.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of “N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity. The exact pathways and molecular targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzothienopyrimidines: Compounds with similar core structures but different substituents.
4-Methoxyphenyl Derivatives: Compounds with the 4-methoxyphenyl group but different core structures.
Uniqueness
The uniqueness of “N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” lies in its specific combination of functional groups and core structure. This combination may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
Properties
CAS No. |
477329-07-0 |
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Molecular Formula |
C26H25N3O4S2 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N3O4S2/c1-32-18-11-7-16(8-12-18)27-22(30)15-34-26-28-24-23(20-5-3-4-6-21(20)35-24)25(31)29(26)17-9-13-19(33-2)14-10-17/h7-14H,3-6,15H2,1-2H3,(H,27,30) |
InChI Key |
YSMBPLKRZVIPHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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